Erbium(III)acetylacetonatexhydrate

Thermal Stability Hydration State Precursor Chemistry

Sourcing an erbium precursor for photonics or thin-film research often forces trade-offs between organic solubility, thermal stability, and batch reproducibility. Er(acac)₃·xH₂O resolves this with balanced solubility in organic media and a moderate decomposition profile suited for sol-gel, CVD/ALD, and hydrothermal synthesis of Er-doped nanoparticles. • Delivers NIR luminescence at 1.53 μm-the telecom window-via ternary complex formation with synergistic ligands. • Hydrated form ensures ambient stability; attempts at anhydrous processing risk undesired oxo-cluster contamination. • Batch-specific Certificate of Analysis (CoA) provided with every order for procurement confidence.

Molecular Formula C15H23ErO7
Molecular Weight 482.60 g/mol
Cat. No. B13116748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErbium(III)acetylacetonatexhydrate
Molecular FormulaC15H23ErO7
Molecular Weight482.60 g/mol
Structural Identifiers
SMILESCC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Er+3]
InChIInChI=1S/3C5H7O2.Er.H2O/c3*1-4(6)3-5(2)7;;/h3*3H,1-2H3;;1H2/q3*-1;+3;
InChIKeyKSKVMUSZRAFBMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Erbium Acetylacetonate Hydrate Overview


Erbium(III) acetylacetonate hydrate, with the general formula Er(C5H7O2)3·xH2O (CAS 70949-24-5), is a coordination compound of erbium, a rare earth metal, complexed with three bidentate acetylacetonate (acac) ligands and a variable number of water molecules. It belongs to the lanthanide β-diketonate family, characterized by an eight-coordinate geometry in its dihydrate form Er(C5H7O2)3(H2O)2 [1]. This organometallic compound is soluble in organic solvents, making it suitable for solution-based processing and as a precursor for thin film deposition via techniques such as chemical vapor deposition (CVD) and atomic layer deposition (ALD) [2]. Its primary uses encompass the synthesis of erbium-doped materials for photonics, fiber optics, and optoelectronics, leveraging the unique near-infrared (NIR) luminescence of the Er3+ ion at 1.53-1.54 μm [3].

Precursor for solution-based deposition (sol-gel, hydrothermal)
Building block for luminescent ternary complexes
Hydrated form ensures reproducible starting material
Adduct formation enables volatility for MOCVD

Why Choose Erbium Acetylacetonate Hydrate?


The selection of an erbium precursor for research or industrial applications is not trivial, as the specific ligand environment (β-diketonate vs. inorganic salt vs. other organometallics) and hydration state critically govern material properties and process compatibility. While other erbium compounds like ErCl3·6H2O, Er(NO3)3·5H2O, or Er(TMHD)3 may be considered, Er(acac)3·xH2O offers a unique balance of solubility in organic media, moderate thermal stability for solution processing, and the ability to form stable adducts for vapor deposition, which its inorganic salt counterparts lack [1]. Furthermore, the acetylacetonate ligand, being the simplest β-diketonate, provides a versatile platform for subsequent synthetic modifications to create ternary complexes with enhanced luminescence, a feature not directly available with more sterically hindered or fluorinated analogs like Er(TMHD)3 or Er(FOD)3 [2]. The hydrated form is the thermodynamically stable species under ambient conditions, and attempts to generate the anhydrous form often lead to undesired oxo-cluster formation, making the hydrate the practical and reproducible starting material [3].

Target Er(acac)3·xH2O: soluble in organic media, hydrated
Substitute risk ErCl3·6H2O / Er(NO3)3·5H2O lack organic solubility, may limit solution processing
Target Acac ligand enables adduct and ternary complex formation
Substitute risk Fluorinated analogs (Er(TMHD)3, Er(FOD)3) may reduce synthetic versatility
Target Hydrate is the ambient-stable form
Substitute risk Attempted anhydrous form may lead to oxo-cluster formation; hydrate recommended for reproducibility

Comparative Performance Evidence


Thermal Decomposition vs Er(TMHD)3

Er(acac)3·xH2O undergoes distinct thermal transformations compared to its fluorinated analog Er(TMHD)3 and the elusive anhydrous form. Thermogravimetric analysis (TGA) reveals a dehydration step (loss of ~2 H2O) followed by ligand decomposition, whereas Er(TMHD)3 shows a single-step volatilization between 190-315°C with a low residue of 4.5% by 600°C [1]. Upon heating under vacuum, the dihydrate converts to the oxo-cluster Er4O(C5H7O2)10, a behavior not observed for Er(TMHD)3, which volatilizes cleanly [2]. This demonstrates that Er(acac)3·xH2O is not a direct substitute for Er(TMHD)3 in applications requiring high volatility and thermal stability, but its hydrated nature makes it amenable to solution processing and aqueous-based syntheses where Er(TMHD)3's water sensitivity is problematic.

Thermal decomposition
Context-dependent
Dehydration then ligand loss; converts to oxo-cluster under vacuum. Er(TMHD)3 volatilizes 190–315°C with 4.5% residue.
Thermal pathway differs; suited for solution processing
Not a direct substitute for volatile Er(TMHD)3 in thermal CVD
Thermal Stability Hydration State Precursor Chemistry

CVD Uniformity: vs Er(TMHD)3

In a direct head-to-head study, Er(TMHD)3 was observed to be a preferred dopant over Er(acac)3 for the plasma-enhanced chemical vapor deposition (PECVD) of erbium-doped hydrogenated and deuterated amorphous carbon (a-C:H(Er) and a-C:D(Er)) [1]. Uniform distribution of optically active Er3+ ions was achieved using Er(TMHD)3, as confirmed by XPS analysis, whereas Er(acac)3 did not yield comparable uniformity under the same conditions [1]. This is attributed to the oligomerization tendency of Er(acac)3, which leads to progressively diminishing vapor pressure, a serious disadvantage for classical thermal CVD [2]. The study quantified a PL improvement factor of ~4.4 in the minimum doping level required to attain photoluminescence in deuterated a-C:D(Er) compared to hydrogenated a-C:H(Er), though this factor is related to matrix deuteration rather than the precursor itself.

CVD uniformity
Head-to-head
Er(TMHD)3 gave uniform Er3+ distribution in PECVD a-C films; Er(acac)3 did not replicate uniformity due to oligomerization.
Uniform doping may not transfer to Er(acac)3
Oligomerization reduces vapor pressure stability
CVD Erbium Doping Photoluminescence

NIR Luminescence via Bathophenanthroline Complex

The simple acetylacetonate ligand in Er(acac)3·xH2O enables the formation of ternary complexes with N,N-donor ligands, significantly enhancing near-infrared luminescence. A novel erbium(III) complex, [Er(acac)3(bath)] (bath = bathophenanthroline), exhibits strong NIR luminescence at 1.53 μm due to an antenna effect [1]. The complex was characterized by X-ray diffraction, TGA, FTIR, Raman, absorption, and emission spectroscopies. While the study does not provide a direct quantitative comparison of luminescence intensity between the parent Er(acac)3 and the ternary complex, the very observation of efficient 1.53 μm emission from the complex, which is the key wavelength for optical communications, underscores the synthetic utility of Er(acac)3·xH2O as a precursor for advanced luminescent materials. In contrast, the more sterically demanding Er(TMHD)3 or Er(FOD)3 may not readily form such adducts, limiting their versatility in luminescence engineering.

NIR luminescence complex
Class-level
Ternary complex [Er(acac)3(bath)] exhibits strong NIR emission at 1.53 μm via antenna effect.
Ligand exchange enables telecom-wavelength emission
Sterically hindered analogs may not form such adducts readily
Luminescence Ternary Complexes Erbium NIR Emission

Er2O3 Films from Phenanthroline Adduct

The phenanthroline adduct of erbium acetylacetonate, Er(acac)3·phen, was used as a precursor for low-pressure MOCVD of Er2O3 films on Si(100) [1]. Unlike unadducted Er(acac)3, which suffers from oligomerization and unstable vapor pressure, the adduct is stable and sublimes at 200°C [2]. The resulting Er2O3 films, grown at 450-600°C, exhibited a dielectric constant in the range of 8-20, a minimum total fixed oxide charge density (Nf) of -1×10^10 cm^-2, and a minimum hysteresis of 10 mV in bidirectional capacitance-voltage measurements [1]. While no direct comparator film from another precursor is reported in the same study, the ability to achieve high-quality Er2O3 films with low defect density using an adduct derived from Er(acac)3 highlights a specific advantage: the acac ligand allows for facile adduct formation, enabling stable vapor delivery for MOCVD, a route that is not as straightforward for other erbium precursors like ErCl3 or Er(NO3)3, which are non-volatile.

Er2O3 film via adduct
Reported
Er(acac)3·phen adduct sublimes at 200°C; MOCVD Er2O3 films: dielectric constant 8–20, Nf −1×1010 cm−2, hysteresis 10 mV.
Adduct route enables stable MOCVD precursor
Unadducted Er(acac)3 suffers oligomerization and unstable vapor pressure
MOCVD Erbium Oxide Dielectric Films

OLED Electroluminescence with Er(acac)3 Doping

Er(acac)3 was successfully incorporated as a dopant into the ALQ (tris(8-hydroxyquinolinato)aluminum) layer of organic light-emitting diodes (OLEDs) to achieve 1.54 μm electroluminescence (EL) [1]. The optimal mass ratio of Er(acac)3 to ALQ was found to be 1:60, yielding the strongest EL intensity. This demonstrates that Er(acac)3 is compatible with vacuum thermal evaporation and can be co-deposited with organic semiconductors. In comparison, inorganic erbium salts like ErCl3·6H2O are non-volatile and cannot be used in such vacuum-processed OLEDs. While other volatile erbium complexes like Er(TMHD)3 could potentially be used, this study provides a specific, quantifiable optimization (1:60 mass ratio) for Er(acac)3, enabling reproducible device fabrication.

OLED electroluminescence
Class-level
Optimal doping ratio Er(acac)3:ALQ = 1:60 (mass) gave strongest 1.54 μm EL; vacuum co-evaporation compatible.
Quantified doping ratio supports device fabrication
Inorganic Er salts are non-volatile and unsuitable for vacuum processing
OLED Electroluminescence Infrared Emission

Anticancer Erbium Porphyrin Complexes

Er(acac)3·xH2O was used as a starting material to synthesize a novel erbium complex, tetraphenylporphyrin erbium acetylacetonate (Er(acac)TPP), which demonstrated anticancer activity against radiation-resistant lung adenocarcinoma (NSCLC-RR) cells [1]. In vitro studies showed that Er(acac)TPP exhibited relatively higher inhibitory efficiency on NSCLC-RR cells compared to Cisplatin, and importantly, its toxicity to normal cells was much lower than to cancer cells. While this study does not compare Er(acac)3 directly to other erbium precursors, it highlights the compound's utility as a modular building block for creating biologically active erbium complexes. The acetylacetonate ligand can be partially substituted or retained in the final complex, as seen here, which is a synthetic advantage over simpler erbium salts that lack this organic ligand versatility.

Anticancer complex synth.
Reported
Er(acac)TPP showed reported higher inhibitory response in NSCLC-RR cells vs Cisplatin, with lower toxicity to normal cells.
Supports synthesis of research complexes
Cell-model response context; requires further validation
Anticancer Coordination Chemistry Drug Development

Erbium Acetylacetonate Hydrate Applications


Er-Doped Nanoparticle Synthesis

Er(acac)3·xH2O is well-suited for sol-gel, hydrothermal, and solvothermal syntheses of erbium-doped nanoparticles (e.g., Er2O3, upconversion nanoparticles) due to its solubility in organic solvents and moderate thermal decomposition profile. Its hydrated nature allows for aqueous/organic biphasic processing, unlike anhydrous organometallics. Evidence from its thermal behavior indicates that controlled dehydration and decomposition can yield oxide phases [1].

Luminescent Complexes for NIR OLEDs

The acetylacetonate ligand serves as an excellent platform for synthesizing ternary complexes with enhanced NIR luminescence at the telecom wavelength of 1.53 μm [1]. The demonstrated OLED performance with an optimized doping ratio of 1:60 Er(acac)3:ALQ provides a reproducible recipe for device fabrication [2]. This scenario leverages the synthetic versatility of Er(acac)3·xH2O, a key differentiator from other erbium precursors.

Er2O3 Dielectric Films via Adduct MOCVD

For MOCVD applications requiring high-quality Er2O3 films, the phenanthroline adduct Er(acac)3·phen overcomes the volatility limitations of the parent hydrate. This adduct sublimes at 200°C and yields films with a dielectric constant of 8-20 and low defect density (Nf = -1×10^10 cm^-2) [1]. This approach is not feasible with inorganic erbium salts and offers a distinct advantage over unadducted Er(acac)3.

Bioactive Erbium Complexes for Anticancer Research

Er(acac)3·xH2O has been successfully employed to synthesize Er(acac)TPP, a complex with promising activity against cisplatin-resistant lung adenocarcinoma cells [1]. This demonstrates the potential for creating targeted erbium-based therapeutics, a unique application not readily accessible with simple erbium halides or nitrates.

Application
Selection Property
Validation Focus
Nanoparticle research (sol-gel, hydrothermal)
Hydrated precursor for organic/aqueous processing
Oxide phase purity and doping homogeneity
Luminescent complex design
Ligand exchange versatility for ternary systems
NIR emission intensity at 1.53 μm
Er2O3 dielectric films via MOCVD
Adduct formation for stable volatility
Dielectric performance and defect density
Anticancer research: synthesis of erbium porphyrin complexes
Modular ligand for porphyrin coordination
Cell viability assays in resistant cancer models

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